molecular formula C17H18BrNO6S B5282309 methyl 2-[(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

methyl 2-[(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B5282309
M. Wt: 444.3 g/mol
InChI Key: HLWHNNZAUYSEOK-MDWZMJQESA-N
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Description

Methyl 2-[(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a brominated benzylidene group, and various functional groups such as methoxy and ethoxy groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate typically involves multiple steps. One common method involves the condensation of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate benzylidene-thiazolidinone. This intermediate is then esterified with methyl propanoate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions would result in the replacement of the bromine atom with the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-[(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is not well-understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the thiazolidinone ring and the brominated benzylidene group suggests that it may inhibit or modulate the activity of certain proteins or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl {5-[2-bromo-4-(2-ethoxy-2-oxoethoxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
  • Methyl {(5E)-5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Uniqueness

Methyl 2-[(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of both bromine and ethoxy groups, along with the thiazolidinone ring, distinguishes it from other similar compounds and may confer unique biological or chemical properties.

Properties

IUPAC Name

methyl 2-[(5E)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO6S/c1-5-25-14-11(18)6-10(7-12(14)23-3)8-13-15(20)19(17(22)26-13)9(2)16(21)24-4/h6-9H,5H2,1-4H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWHNNZAUYSEOK-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)S2)C(C)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C/2\C(=O)N(C(=O)S2)C(C)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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